Potassium Benzenethiolate

Catalog No.
S3411579
CAS No.
3111-52-2
M.F
C6H5KS
M. Wt
148.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Benzenethiolate

CAS Number

3111-52-2

Product Name

Potassium Benzenethiolate

IUPAC Name

potassium;benzenethiolate

Molecular Formula

C6H5KS

Molecular Weight

148.27 g/mol

InChI

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1

InChI Key

OALPPYUMFWGHEK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S-].[K+]

Canonical SMILES

C1=CC=C(C=C1)[S-].[K+]

Pharmaceuticals

Field: Medical and Health

Application: Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer

Method: This study involved a systematic review and network meta-analysis .

Results: The study compared the efficacy and safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for treating peptic ulcers with or without Helicobacter pylori infection .

Lignin Degradation

Field: Microbiology and Biotechnology

Application: Lignin degradation by Serratia quinivorans AORB19

Method: The study involved genomic analyses and alkaline lignin degradation .

Results: The strain AORB19 was found to possess genes associated with metabolic pathways such as the β-ketoadipate, gentisate, anthranilate, homogentisic, and phenylacetate CoA pathways . LC–UV analysis demonstrated the presence of p-hydroxybenzaldehyde and vanillin in the culture media .

Agriculture

Field: Agriculture and Nanotechnology

Application: Use of nano-potassium fertilizers

Method: This study explored the effects and mechanisms of nano-fertilizers on plants .

Results: The study provided insights into future applications of nano-potassium fertilizers in agriculture .

Environmental Science

Field: Environmental Science and Pollution Research

Application: The combination of nanotechnology and potassium: applications in agriculture

Method: This paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants .

Peptic Ulcer Treatment

Field: Pharmaceuticals

Application: Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection

Method: A Systematic Review and Network Meta-Analysis

Potassium benzenethiolate is an organosulfur compound with the chemical formula C₆H₅KS. It consists of a benzene ring bonded to a thiolate group, which is the conjugate base of benzenethiol. This compound is characterized by its distinct properties, including its solubility in polar solvents and reactivity in various

There's no current research available on the specific mechanism of action of potassium benzenethiolate.

  • Benzenethiol: A known irritant, flammable, and toxic compound [].
  • Potassium hydroxide: A strong base that can cause skin burns [].

  • Nucleophilic Substitution: It can act as a nucleophile in nucleophilic aromatic substitution reactions, particularly with electron-deficient aromatic systems. For instance, it has been shown to react with hexafluorobenzene to form substituted products through a mechanism known as the SNAr (nucleophilic aromatic substitution) reaction .
  • Formation of Thiolates: When potassium benzenethiolate reacts with alkyl halides, it can produce the corresponding thioethers. This reaction is useful in synthesizing various organic compounds.
  • Metal Complexation: The thiolate group can coordinate with transition metals, forming metal-thiolate complexes that are relevant in catalysis and materials science.

While potassium benzenethiolate itself may not be extensively studied for direct biological activity, its parent compound, benzenethiol, has been investigated for various biological interactions. Thiolates are known to interact with biological molecules, potentially influencing enzyme activity and redox states within cells. The reactivity of thiol groups can lead to modulation of protein function through mechanisms such as disulfide bond formation or reduction.

Potassium benzenethiolate can be synthesized through several methods:

  • Reaction of Benzenethiol with Potassium Hydroxide: This method involves treating benzenethiol with potassium hydroxide in an aqueous medium to produce potassium benzenethiolate and water.
  • From Germyl Bromide: Another synthesis route involves reacting germyl bromide with potassium phenoxide, which leads to the formation of potassium benzenethiolate along with other by-products.
  • Silyl and Germyl Bromides: Similar reactions can be performed using silyl and germyl bromides, yielding corresponding thiolates.

Potassium benzenethiolate has several applications in chemical synthesis and research:

  • Organic Synthesis: It serves as a key reagent in the synthesis of various organic compounds, particularly in the formation of sulfur-containing compounds.
  • Catalysis: The compound can be used to create metal-thiolate complexes that are valuable in catalysis for various organic reactions.
  • Material Science: Its ability to form stable complexes makes it useful in developing new materials with specific properties.

Interaction studies involving potassium benzenethiolate often focus on its reactivity with various electrophiles and transition metals. These studies help elucidate its role as a nucleophile and its potential applications in catalysis and organic synthesis. For example, investigations into its reactions with different aromatic systems provide insight into its selectivity and efficiency as a reagent .

Potassium benzenethiolate belongs to a class of thiolates that exhibit similar reactivity patterns. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
Sodium BenzenethiolateC₆H₅NaSSimilar reactivity but different solubility properties due to sodium cation.
Potassium ThiocyanateKSCNFunctions as a pseudohalide; used in different synthetic pathways compared to thiolates.
Sodium ThiophenolateC₄H₃NaSA thiolate from thiophene; exhibits distinct electronic properties due to the aromatic system.
Silver BenzenethiolateC₆H₅AgSForms stable complexes with silver ions, often used in coordination chemistry.

Dates

Modify: 2023-08-19

Explore Compound Types